5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine
Overview
Description
5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine: is a chemical compound with the molecular formula C6H5BrF3N3O and a molecular weight of 272.02 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoroethoxy group, and a pyrazin-2-amine core structure. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine typically involves the bromination of a pyrazine derivative followed by the introduction of the trifluoroethoxy group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane (DCM). The trifluoroethoxy group can be introduced using trifluoroethanol in the presence of a base such as potassium carbonate (K2CO3) .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Scientific Research Applications
Chemistry: 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of trifluoroethoxy and bromine substituents on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules .
Mechanism of Action
The mechanism of action for 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine is not extensively detailed in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by the presence of the bromine and trifluoroethoxy groups . These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
5-Bromo-2-pyrazinamine: Similar core structure but lacks the trifluoroethoxy group.
3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine: Similar structure but lacks the bromine atom.
5-Chloro-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine: Similar structure with chlorine instead of bromine.
Uniqueness: The presence of both the bromine atom and the trifluoroethoxy group in 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from its analogs .
Properties
IUPAC Name |
5-bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF3N3O/c7-3-1-12-4(11)5(13-3)14-2-6(8,9)10/h1H,2H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSKBBHFAMOJHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)OCC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731358 | |
Record name | 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947249-22-1 | |
Record name | 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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